1-Octen-3-yl butyrate natural occurrence and sources
1-Octen-3-yl butyrate natural occurrence and sources
An In-depth Technical Guide to the Natural Occurrence and Sources of 1-Octen-3-yl Butyrate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-octen-3-yl butyrate, an ester of significant interest in the flavor, fragrance, and potentially pharmaceutical industries. We will delve into its natural origins, biosynthetic pathways, analytical methodologies for its detection, and its known biological activities, offering a technical resource for researchers, scientists, and professionals in drug development.
Introduction: Characterizing 1-Octen-3-yl Butyrate
1-Octen-3-yl butyrate (IUPAC name: oct-1-en-3-yl butanoate) is a fatty acid ester formed from the C8 alcohol 1-octen-3-ol and the C4 carboxylic acid, butyric acid.[] It is recognized as a significant flavor and fragrance compound, valued for its complex aroma profile.[] The scent is often described as a combination of fruity, buttery, and mushroom-like notes.[2] This unique organoleptic profile makes it a valuable ingredient in the food industry for creating or enhancing flavors, particularly those of a mushroom character.[][3]
While its primary commercial use is as a flavoring agent, the biological activities of 1-octen-3-yl butyrate and its parent alcohol, 1-octen-3-ol, are drawing increasing scientific interest, suggesting a broader potential for this molecule.
Natural Occurrence and Known Sources
1-Octen-3-yl butyrate is a naturally occurring volatile compound, though its documented presence is relatively specific. The most frequently cited natural sources include:
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Passion Fruit (Passiflora edulis) : This tropical fruit is a well-documented source of 1-octen-3-yl butyrate, where it contributes to the fruit's complex and characteristic aroma profile.[2]
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Essential Oils : The compound has also been reported in the essential oils of certain plants, including lemon peel oil and lavender oil.[2]
It is crucial to distinguish the occurrence of the ester, 1-octen-3-yl butyrate, from its parent alcohol, 1-octen-3-ol , also known as "mushroom alcohol." 1-octen-3-ol is one of the most abundant volatile compounds found in fresh mushrooms and is largely responsible for their typical earthy smell.[4][5] This alcohol is also found in a variety of other natural sources, including mint, melons, and thyme.[6] The widespread presence of 1-octen-3-ol in the fungal kingdom suggests that its ester derivatives, like the butyrate form, may be more widely distributed than currently documented, pending further analytical investigation.
Biosynthesis: From Linoleic Acid to Aromatic Ester
The precise enzymatic pathway for the synthesis of 1-octen-3-yl butyrate is not fully elucidated in the literature. However, a scientifically robust pathway can be proposed based on the well-studied biosynthesis of its precursor, 1-octen-3-ol, particularly in fungi such as the common mushroom, Agaricus bisporus.[7]
The synthesis begins with an essential fatty acid, linoleic acid.
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Dioxygenation : The pathway is initiated by a fatty acid dioxygenase (DOX), specifically a lipoxygenase (LOX) in A. bisporus, which converts linoleic acid into 10-hydroperoxyoctadecadienoic acid (10-HPOD).[7]
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Cleavage : A hydroperoxide lyase (HPL) then cleaves the 10-HPOD molecule. This cleavage results in the formation of two products: the eight-carbon volatile compound 1-octen-3-ol and 10-oxodecanoic acid.[7]
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Esterification : The final step, leading to 1-octen-3-yl butyrate, involves the enzymatic esterification of 1-octen-3-ol with butyric acid (or its activated form, Butyryl-CoA). This reaction would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of esters from alcohols and acyl-CoAs, which are common in plants and fungi for the production of volatile aroma compounds.
This proposed pathway highlights a key metabolic route for generating volatile C8 compounds from fatty acid precursors in many organisms.
Physicochemical Properties
A summary of the key physicochemical properties of 1-octen-3-yl butyrate is presented below for reference in experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [][8] |
| Molecular Weight | 198.30 g/mol | [][8] |
| Appearance | Colorless to pale yellow liquid | [][8][9] |
| Odor | Fruity, buttery, mushroom, earthy | [][2] |
| Boiling Point | 225-229 °C at 760 mm Hg | [2] |
| Density | ~0.87 g/mL at 25 °C | [2] |
| Refractive Index | ~1.424 - 1.431 at 20 °C | [] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [][8] |
| FEMA Number | 3612 | [8][10] |
Analytical Methodologies: Extraction, Identification, and Quantification
The analysis of 1-octen-3-yl butyrate from natural matrices requires a systematic workflow to handle its volatile nature. The standard approach involves extraction, separation, and identification.
Experimental Workflow:
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Sample Preparation : The biological matrix (e.g., fruit puree, fungal mycelia) is homogenized. For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added.
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Extraction : Due to its volatility, several extraction techniques are suitable:
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Headspace Solid-Phase Microextraction (HS-SPME) : A solvent-free method ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the analytes.
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Solvent Extraction followed by Solvent-Assisted Flavor Evaporation (SAFE) : A more exhaustive method where the sample is extracted with an organic solvent (e.g., dichloromethane). The extract is then carefully concentrated under high vacuum at low temperatures using SAFE to minimize the loss of volatile compounds and prevent artifact formation.
-
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Separation and Identification : The extracted compounds are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
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Gas Chromatography (GC) : Separates the volatile compounds in the extract based on their boiling points and polarity as they pass through a capillary column.
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Mass Spectrometry (MS) : Fragments the separated compounds, generating a unique mass spectrum for each. This spectrum acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries (e.g., NIST).
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Quantification : The concentration of 1-octen-3-yl butyrate is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard.
Biological Activities and Potential Applications
While primarily known for its sensory properties, emerging research points to notable biological activities, particularly for 1-octen-3-yl butyrate and its parent alcohol, 1-octen-3-ol.
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Acaricidal Activity : 1-Octen-3-yl butyrate has demonstrated acaricidal (mite-killing) properties against common house dust and stored food mites.[][11] In one study, its activity was compared to the synthetic repellent DEET, highlighting its potential as a naturally derived pest control agent.[]
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Antimicrobial Activity of 1-Octen-3-ol : The precursor, 1-octen-3-ol, exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against several food-related Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, where it can inhibit both fungal growth and spore germination.[12] The mechanism appears to involve disruption of the cell membrane permeability.[12]
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Neurotoxic Potential of 1-Octen-3-ol : Of significant interest to drug development professionals, research using a Drosophila (fruit fly) model has shown that 1-octen-3-ol can cause degeneration of dopamine neurons.[13][14] The mechanism involves the disruption of dopamine homeostasis by inhibiting the uptake of dopamine into synaptic vesicles via the vesicular monoamine transporter (VMAT).[13][14] Given that 1-octen-3-ol is a common volatile organic compound emitted by molds, this finding suggests it could be an environmental factor contributing to parkinsonism, warranting further investigation into its effects and the activities of its derivatives in mammalian systems.[13]
Conclusion
1-Octen-3-yl butyrate is a naturally occurring ester with a significant footprint in the flavor and fragrance industry. Its presence in passion fruit and certain essential oils is well-established, and its biosynthesis is logically derived from the widespread fungal pathway that produces its precursor, 1-octen-3-ol, from linoleic acid. Standard analytical techniques such as GC-MS are well-suited for its identification and quantification. Beyond its aromatic properties, the documented acaricidal activity of the ester and the potent antimicrobial and neurotoxic activities of its parent alcohol present compelling avenues for future research. For professionals in drug discovery and development, the impact of 1-octen-3-ol on dopamine pathways serves as a critical reminder of the potent and sometimes unexpected biological activities of common natural compounds.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, 1-Octen-3-yl butyrate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-octen-3-yl butyrate. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). 1-Octen-3-yl acetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]
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LookChem. (n.d.). 1-Octen-3-yl butyrate. Retrieved from [Link]
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Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences, 110(48), 19561-19566. Retrieved from [Link]
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Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. PubMed. Retrieved from [Link]
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Li, X., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. Retrieved from [Link]
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Penta Manufacturing Company. (n.d.). 1-Octen-3-YL Butyrate. Retrieved from [Link]
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ResearchGate. (n.d.). Main pathways involved in the degradation of 1-octen-3-ol (A) and the formation of phenylethyl alcohol (B) in shiitake mushrooms during drying. Retrieved from [Link]
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 107-114.
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Chen, X., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. MDPI. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). 1-OCTEN-3-YL BUTYRATE. Retrieved from [Link]
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